![molecular formula C23H27N3O5S2 B2932236 4-(N-butyl-N-methylsulfamoyl)-N-(2-(2,5-dimethoxyphenyl)thiazol-5-yl)benzamide CAS No. 683770-96-9](/img/structure/B2932236.png)
4-(N-butyl-N-methylsulfamoyl)-N-(2-(2,5-dimethoxyphenyl)thiazol-5-yl)benzamide
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Description
4-(N-butyl-N-methylsulfamoyl)-N-(2-(2,5-dimethoxyphenyl)thiazol-5-yl)benzamide, also known as BMTB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BMTB is a member of the sulfonamide family of compounds and has been shown to have promising effects on various physiological and biochemical processes. In
Scientific Research Applications
Anticancer Activity
Several studies have explored the synthesis and biological evaluation of benzamide derivatives, highlighting their potential as anticancer agents. For instance, a series of substituted N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides were designed and synthesized. These compounds exhibited moderate to excellent anticancer activity against various cancer cell lines, including MCF-7 (breast cancer), A549 (lung cancer), Colo-205 (colon cancer), and A2780 (ovarian cancer), showcasing their potential as effective treatments for these types of cancer (Ravinaik et al., 2021).
Antimicrobial and Antifungal Action
The search for new substances with antimicrobial and antifungal properties has led to the synthesis of various thiadiazole and benzamide derivatives. One study identified compounds with high antimicrobial activity, demonstrating sensitivity to both Gram-positive and Gram-negative bacteria, as well as exhibiting antifungal activity against Candida albicans. This highlights the compound's potential in developing new antimicrobial and antifungal treatments (Sych et al., 2019).
Enzyme Inhibition for Therapeutic Applications
The exploration of benzamide derivatives has also extended to their inhibition effects on human carbonic anhydrase isoforms, which are significant for therapeutic applications in conditions like glaucoma, epilepsy, and cancer. Compounds synthesized from benzamide derivatives inhibited carbonic anhydrases in the low micromolar and nanomolar range, indicating their potential as potent inhibitors for therapeutic use (Ulus et al., 2016).
Antioxidant and Antibacterial Properties
Additionally, certain benzamide derivatives were synthesized and characterized, showing promising antibacterial and antioxidant activities. This suggests their potential utility in addressing oxidative stress-related disorders and bacterial infections, further highlighting the versatility of benzamide derivatives in therapeutic applications (Karanth et al., 2019).
properties
IUPAC Name |
4-[butyl(methyl)sulfamoyl]-N-[2-(2,5-dimethoxyphenyl)-1,3-thiazol-5-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O5S2/c1-5-6-13-26(2)33(28,29)18-10-7-16(8-11-18)22(27)25-21-15-24-23(32-21)19-14-17(30-3)9-12-20(19)31-4/h7-12,14-15H,5-6,13H2,1-4H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKZJSAXBANLRQH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CN=C(S2)C3=C(C=CC(=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(N-butyl-N-methylsulfamoyl)-N-(2-(2,5-dimethoxyphenyl)thiazol-5-yl)benzamide |
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